Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Description
Benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant structural and functional complexity. The compound features a benzyl carbamate group at the 1-position, an amino group at the 3S position, and a hydroxyl group at the 4R position. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.267 g/mol and a density of 1.3±0.1 g/cm³ . Key physical properties include a boiling point of 404.4±45.0 °C and a flash point of 198.3±28.7 °C, suggesting moderate thermal stability . The stereochemistry (3S,4R) is critical for its interactions in biological or synthetic contexts, as stereoisomers often exhibit divergent pharmacological or chemical behaviors.
This compound is commonly used as a building block in medicinal chemistry, particularly for designing protease inhibitors or glycosidase modulators, where the hydroxyl and amino groups enable hydrogen bonding and chiral recognition .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2/t10-,11+/m0/s1 |
InChI Key |
IXPLJRREJIUKLG-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves the enantioselective reduction of N-benzyl imides. One common method employs oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol, which facilitate the reduction process with high enantioselectivity . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate are compared below, focusing on substituents, stereochemistry, and physicochemical properties.
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate ()
- Substituents : Ethyl ester at the 3-position instead of benzyl carbamate.
- Molecular Formula: Likely C₁₄H₁₉NO₃ (inferred from name).
- Lacks the amino group, limiting its utility in reactions requiring nucleophilic amines.
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride ()
- Substituents : Methyl group at the 4-position (vs. hydroxyl) and hydrochloride salt form.
- Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW: 270.76 g/mol ) .
- Key Differences :
Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate ()
- Substituents : Fluorine at the 4-position (vs. hydroxyl).
- Molecular Formula : Likely C₁₂H₁₅FN₂O₂ (inferred from name).
- Reduced hydrogen-bonding capacity compared to the hydroxyl group.
tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate ()
- Substituents : tert-Butyl carbamate (Boc) protecting group instead of benzyl.
- Molecular Formula : C₉H₁₈N₂O₃ (MW: 202.25 g/mol ) .
- Key Differences :
- Boc group enhances stability under basic conditions but requires acidic deprotection.
- Lower molecular weight and steric demand compared to the benzyl analog.
Fluorinated and Hydroxylated Analogs ()
- Examples: BP 1576: (3S,4R)-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (piperidine vs. pyrrolidine ring). BP 1577: (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (fluorine and Boc group).
- Key Trends :
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Notable Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆N₂O₃ | 236.267 | 404.4±45.0 | 1.3±0.1 | Chiral, hydroxyl/amino groups |
| (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate HCl | C₁₃H₁₉ClN₂O₂ | 270.76 | N/A | N/A | Hydrochloride salt, hydrophobic |
| tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | C₉H₁₈N₂O₃ | 202.25 | N/A | N/A | Boc-protected, lower steric bulk |
Research Findings and Implications
- Stereochemical Impact: The (3S,4R) configuration in the target compound distinguishes it from diastereomers like (3R,4S)-benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 535936-21-1), which may exhibit different biological activities .
- Functional Group Effects : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, whereas fluorine or methyl groups increase hydrophobicity, influencing partition coefficients (LogP) and bioavailability .
- Protecting Groups: Boc and benzyl groups offer orthogonal protection strategies in multi-step syntheses, with Boc being acid-labile and benzyl requiring hydrogenolysis .
Biological Activity
Benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings, including data tables and case studies.
Structural Characteristics
This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound has the following molecular formula:
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
The presence of hydroxyl and carboxylate functionalities enhances its chemical reactivity and potential biological activity. The stereochemistry indicated by (3S,4R) suggests that this compound may have distinct pharmacological properties compared to its enantiomers.
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The binding affinity of this compound to these targets can be assessed using techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Molecular Docking Studies
These methods help elucidate the compound's mechanism of action and its potential therapeutic applications.
Case Studies
Several studies have investigated the biological effects of related compounds. For instance, a study on similar pyrrolidine derivatives demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, suggesting a potential role in drug development for metabolic disorders .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example:
These values indicate the concentration required to inhibit cell viability by 50%, highlighting the compound's potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in several studies. Modifications to the benzyl group or variations in stereochemistry can significantly influence biological activity. For example:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | 2382094-59-7 | Variation in stereochemistry affects potency |
| Benzyl (2S,4R)-2-(benzyloxycarbonyl)amino-4-hydroxybutanoic acid | 708273-38-5 | Different core structure but similar functional groups |
These comparisons illustrate how subtle changes can lead to variations in efficacy and selectivity for biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
